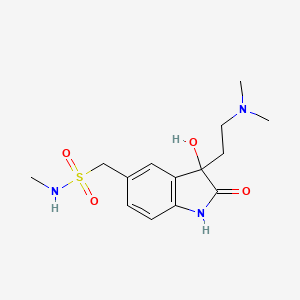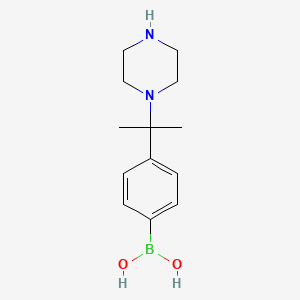
4-Methylsyringol Gentiobioside O-Heptacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsyringol Gentiobioside O-Heptacetate is a complex organic compound known for its unique chemical structure and properties It is a derivative of 4-methylsyringol, a phenolic compound, and gentiobioside, a disaccharide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsyringol Gentiobioside O-Heptacetate typically involves the acetylation of 4-Methylsyringol Gentiobioside. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction conditions usually require a controlled temperature environment to ensure the proper formation of the heptacetate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylsyringol Gentiobioside O-Heptacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
4-Methylsyringol Gentiobioside O-Heptacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-Methylsyringol Gentiobioside O-Heptacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylsyringol Gentiobioside: A closely related compound without the heptacetate modification.
Syringol Gentiobioside: Another similar compound with a different phenolic structure.
4-Methylguaiacol Gentiobioside: A compound with a similar glycoside structure but different phenolic component.
Uniqueness
4-Methylsyringol Gentiobioside O-Heptacetate is unique due to its heptacetate modification, which imparts distinct chemical properties and reactivity. This modification can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C35H46O20 |
|---|---|
Poids moléculaire |
786.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,6-dimethoxy-4-methylphenoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H46O20/c1-15-11-23(43-9)27(24(12-15)44-10)55-35-33(52-22(8)42)31(50-20(6)40)29(48-18(4)38)26(54-35)14-46-34-32(51-21(7)41)30(49-19(5)39)28(47-17(3)37)25(53-34)13-45-16(2)36/h11-12,25-26,28-35H,13-14H2,1-10H3/t25-,26-,28-,29-,30+,31+,32-,33-,34-,35+/m1/s1 |
Clé InChI |
QVHGEICRQGCABJ-CPUIDEJKSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)


![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)


![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)





